

Technical Guide: Physicochemical Properties of 4-(bromomethyl)-2,5-diphenyloxazole

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2,5-diphenyloxazole

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This technical guide provides a comprehensive overview of the physicochemical properties of **4-(bromomethyl)-2,5-diphenyloxazole**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and provides predicted and comparative data based on its precursor, 4-methyl-2,5-diphenyloxazole, and general principles of organic chemistry.

Core Physicochemical Properties

The introduction of a bromomethyl group to the 4-position of one of the phenyl rings in 2,5-diphenyloxazole is expected to significantly influence its reactivity and physical properties. The electron-withdrawing nature of the bromine atom can affect the electron density of the aromatic system and the oxazole core. The bromomethyl group itself is a reactive handle, making this compound a potentially valuable intermediate for further chemical modifications.

Quantitative Data Summary

The following table summarizes the known experimental data for the precursor, 4-methyl-2,5-diphenyloxazole, and provides predicted values for the target compound, **4-(bromomethyl)-2,5-diphenyloxazole**. These predictions are based on the expected effects of benzylic bromination on the physical and spectral properties.

Property	4-methyl-2,5-diphenyloxazole (Precursor)	4-(bromomethyl)-2,5-diphenyloxazole (Target Compound - Predicted)
Molecular Formula	C ₁₆ H ₁₃ NO	C ₁₆ H ₁₂ BrNO
Molecular Weight	235.28 g/mol	314.18 g/mol
Melting Point	Data not available in search results	Expected to be higher than the precursor due to increased molecular weight and intermolecular forces.
Boiling Point	Data not available in search results	Expected to be significantly higher than the precursor.
Solubility	Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Similar solubility profile to the precursor, soluble in common organic solvents.
¹ H NMR (CDCl ₃)	δ ~2.5 (s, 3H, CH ₃), 7.3-8.1 (m, 10H, Ar-H)	δ ~4.5 (s, 2H, CH ₂ Br), 7.3-8.2 (m, 10H, Ar-H)
¹³ C NMR (CDCl ₃)	δ ~21 (CH ₃), 125-160 (Ar-C and Oxazole-C)	δ ~33 (CH ₂ Br), 125-162 (Ar-C and Oxazole-C)
IR (KBr)	C-H (aromatic and aliphatic), C=N, C=C, C-O stretches	C-H (aromatic), C=N, C=C, C-O, C-Br stretches
Mass Spectrum (EI)	M ⁺ at m/z 235	M ⁺ pattern for bromine isotope at m/z 313 and 315

Experimental Protocols

A plausible and commonly employed synthetic route to **4-(bromomethyl)-2,5-diphenyloxazole** involves a two-step process: the synthesis of the precursor 4-methyl-2,5-diphenyloxazole, followed by the selective bromination of the benzylic methyl group.

Synthesis of 4-methyl-2,5-diphenyloxazole

Reaction: Condensation of benzaldehyde with α -amino-p-toluophenone.

Procedure:

- To a solution of α -amino-p-toluophenone (1 equivalent) in a suitable solvent such as glacial acetic acid, add benzaldehyde (1.1 equivalents).
- The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
- The precipitated solid is collected by filtration, washed with water, and then a cold, dilute solution of sodium bicarbonate to remove any remaining acid.
- The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Benzylic Bromination of 4-methyl-2,5-diphenyloxazole

Reaction: Free radical bromination of the methyl group using N-bromosuccinimide (NBS).^{[1][2]}

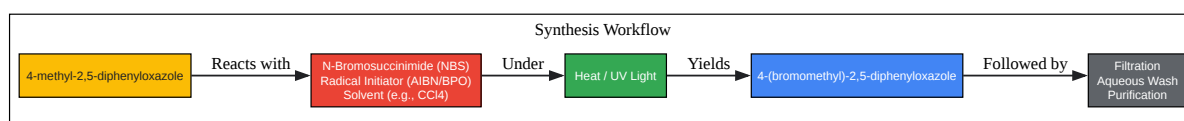
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,5-diphenyloxazole (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.^{[3][4]}
- Add N-bromosuccinimide (1.1 equivalents) and a radical initiator, such as a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
- The reaction mixture is heated to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or a standard incandescent light bulb.^[3]
- The reaction progress is monitored by TLC by observing the disappearance of the starting material.

- Once the reaction is complete, the mixture is cooled to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
- The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **4-(bromomethyl)-2,5-diphenyloxazole**.
- The product can be purified by column chromatography on silica gel or by recrystallization.

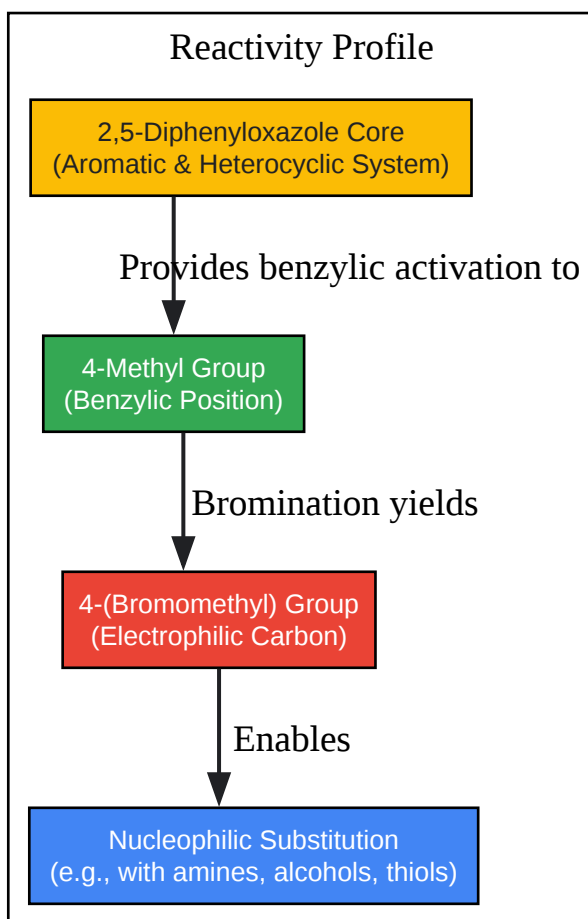
Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a logical relationship relevant to the properties of the target compound.



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Caption: Proposed synthetic workflow for **4-(bromomethyl)-2,5-diphenyloxazole**.



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Caption: Logical relationship of functional groups and reactivity.

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